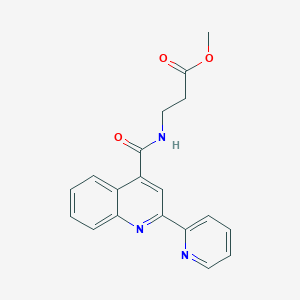
1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyridine and triazole, which are two important heterocyclic compounds widely used in drug discovery.
Wirkmechanismus
The mechanism of action of 1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. Moreover, this compound has also been shown to possess potent antioxidant activity, which could potentially be useful in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments include its potent pharmacological activity, high selectivity, and low toxicity. However, the limitations of using this compound include its low solubility in water, which could potentially affect its bioavailability and efficacy.
Zukünftige Richtungen
Several future directions could be explored in the field of medicinal chemistry using 1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone. These include the development of novel derivatives with improved pharmacological activity and selectivity, the investigation of the mechanisms of action of this compound, and the evaluation of its potential applications in the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders. Additionally, the use of advanced computational tools and techniques could also be explored to facilitate the design and optimization of new compounds based on this scaffold.
Synthesemethoden
The synthesis of 1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone can be achieved through a multistep process involving the reaction of pyridine and triazole derivatives. The most common method for synthesizing this compound involves the condensation of 4-phenylpyridine-2-carbaldehyde with 4-amino-1,2,4-triazole in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits significant anticancer, antimicrobial, and antifungal activity. Moreover, this compound has also been shown to possess potent anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(10-19-12-16-11-17-19)18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDCRNNBAWSABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)


![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)

![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)